4-Oxopentanal, also known as levulinic aldehyde or 4-ketovaleraldehyde, is a ketoaldehyde characterized by its molecular formula and a molecular mass of approximately 100.12 g/mol. It features an oxo group at the fourth carbon position of a pentanal backbone, making it a significant compound in organic chemistry. The compound is recognized for its role as a metabolite and is found in various natural and synthetic processes .
4-Oxopentanal has recently garnered interest as a volatile organic compound (VOC) emitted by the human body. Research published in Environmental Science & Technology demonstrated its presence among the VOCs released when human skin interacts with ozone (). This study adds to the growing understanding of human-derived VOCs and their potential impact on indoor air quality.
4-Oxopentanal finds application in chemical analysis, particularly in the field of mass spectrometry. It serves as a reference standard for the identification and quantification of other volatile compounds. Its distinct chemical properties and well-defined mass spectrum make it a valuable tool for researchers in various scientific disciplines.
While research on the specific biological activity of 4-Oxopentanal is limited, it has been identified as a potential CXCR3 agonist based on its chemical structure (). CXCR3 is a chemokine receptor involved in immune cell migration and activation. Further investigation is needed to elucidate the potential therapeutic implications of 4-Oxopentanal in this context.
One notable reaction involves its interaction with amines, leading to the formation of imines, which are important in synthetic organic chemistry .
Research indicates that 4-oxopentanal exhibits biological activity, particularly as a metabolite. Its presence has been noted in various environmental studies, suggesting potential roles in biogeochemical cycles. Additionally, exposure to this compound may elicit irritant and allergic responses in humans, particularly through dermal and pulmonary routes .
Several methods exist for synthesizing 4-oxopentanal:
These methods highlight the versatility in synthesizing 4-oxopentanal from various precursors .
4-Oxopentanal finds applications in various fields:
Studies have shown that 4-oxopentanal can interact with other compounds leading to complex reactions. For example, its interaction with amino acids can result in browning reactions, which are significant in food chemistry. Additionally, it has been investigated for its potential effects on human health, particularly regarding irritant properties when inhaled or contacted with skin .
Several compounds share structural or functional similarities with 4-oxopentanal:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Pentanal | A straight-chain aldehyde without the oxo group. | |
Levulinic Acid | A carboxylic acid derivative of 4-oxopentanal. | |
Acetylacetone | A diketone with distinct reactivity compared to 4-oxopentanal. |
The uniqueness of 4-oxopentanal lies in its specific structural arrangement that combines both aldehyde and ketone functionalities, allowing it to participate in diverse